molecular formula C29H23N3O3S2 B2872829 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 477579-08-1

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No.: B2872829
CAS No.: 477579-08-1
M. Wt: 525.64
InChI Key: INBOBKDLYYIHEO-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a complex organic compound that features a benzo[d]thiazole moiety, a dihydroisoquinoline ring, and a sulfonylbenzamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the phenyl group: This step may involve a Suzuki coupling reaction between the benzo[d]thiazole derivative and a phenylboronic acid.

    Introduction of the sulfonyl group: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Formation of the dihydroisoquinoline ring: This step might involve a Pictet-Spengler reaction between an appropriate aldehyde and an amine.

    Final coupling: The final product can be obtained by coupling the intermediate with 4-aminobenzamide under suitable conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for diseases such as cancer, due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-aminobenzamide: Similar structure but lacks the sulfonyl and dihydroisoquinoline groups.

    4-(benzo[d]thiazol-2-yl)phenylsulfonamide: Contains the benzo[d]thiazole and sulfonyl groups but lacks the dihydroisoquinoline and benzamide moieties.

Uniqueness

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O3S2/c33-28(30-25-10-4-3-9-24(25)29-31-26-11-5-6-12-27(26)36-29)21-13-15-23(16-14-21)37(34,35)32-18-17-20-7-1-2-8-22(20)19-32/h1-16H,17-19H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBOBKDLYYIHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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